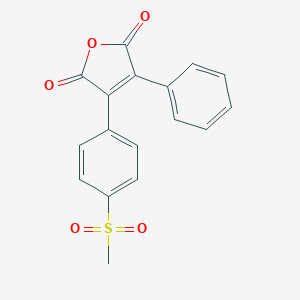
2-ACETAMIDO-6-FORMYLPTERIDIN-4-ONE
描述
准备方法
合成路线和反应条件: 乙酰基-6-甲酰基蝶呤通过还原胺化反应合成,其中叶酸经历一系列化学转化。 在此过程中产生的甲酰基可以随后被乙酰化或烷基化,从而形成具有不同性质的稳定化合物 .
工业生产方法: 乙酰基-6-甲酰基蝶呤的工业生产涉及在特定反应条件下对叶酸衍生物进行受控合成。 该化合物通常以高纯度 (≥95%) 生产,并以各种数量用于研究目的 .
化学反应分析
反应类型: 乙酰基-6-甲酰基蝶呤经历多种类型的化学反应,包括:
还原胺化: 此反应生成可被乙酰化或烷基化的甲酰基.
氧化和还原: 该化合物可以参与氧化还原反应,改变其化学结构和性质.
常用试剂和条件:
主要产物: 从这些反应中形成的主要产物包括乙酰基-6-甲酰基蝶呤的各种乙酰化或烷基化衍生物,它们表现出不同的化学和生物学性质 .
科学研究应用
乙酰基-6-甲酰基蝶呤在科学研究中有着广泛的应用,包括:
作用机制
乙酰基-6-甲酰基蝶呤通过与呈现在 MAIT 细胞上的 MR1 抗原相互作用而发挥作用。 它以剂量依赖的方式增加在过表达 MR1 的细胞中 MR1 的表面表达,这些细胞在与大肠杆菌孵育后会过表达 MR1,但当以特定浓度使用时,它不会激活 MAIT 细胞 . 这种相互作用在免疫反应和其他生物过程的调节中发挥作用 .
类似化合物:
- 2-乙酰胺基-4-氧蝶呤-6-甲醛
- 2-乙酰胺基-6-甲酰基蝶啶-4(3H)-酮
- 2-乙酰氨基-4-羟基-6-甲酰基蝶呤
- N-(6-甲酰基-4-羟基-2-蝶啶基)乙酰胺
- N-(6-甲酰基-4-氧代-1H-蝶啶-2-基)乙酰胺
独特性: 乙酰基-6-甲酰基蝶呤因其与 MR1 抗原的特定相互作用以及作为叶酸降解产物的角色而独一无二。 它能够进行还原胺化,随后进行乙酰化或烷基化反应,进一步将其与其他类似化合物区分开来 .
相似化合物的比较
- 2-Acetamido-4-oxopteridine-6-carboxaldehyde
- 2-Acetamido-6-formylpteridin-4(3H)-one
- 2-Acetylamino-4-hydroxy-6-formylpteridine
- N-(6-formyl-4-hydroxy-2-pteridinyl)acetamide
- N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide
Uniqueness: Acetyl-6-formylpterin is unique due to its specific interaction with MR1 antigens and its role as a degradation product of folic acid. Its ability to undergo reductive amination and subsequent acetylation or alkylation reactions further distinguishes it from other similar compounds .
属性
IUPAC Name |
N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBCPKAHJKOGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299390 | |
| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29769-49-1 | |
| Record name | NSC129965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?
A1: 2-Acetylamino-4-hydroxy-6-formylpteridine serves as a crucial intermediate in a specific synthetic route for folic acid [, ]. This method utilizes a penultimate amide bond formation between this compound and dimethyl L-glutamate to achieve the synthesis [].
Q2: Are there challenges associated with using 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?
A2: Yes, the research highlights challenges related to the low solubility of 2-acetylamino-4-hydroxy-6-formylpteridine and similar pteridine derivatives in organic solvents []. This characteristic makes purification using standard techniques like flash chromatography difficult, ultimately leading to lower overall yields [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
